

CAS number and molecular formula of 1,9-Nonanediamine

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Compound of Interest

Compound Name: Nonanediamine

Cat. No.: B12528422

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In-Depth Technical Guide: 1,9-Nonanediamine

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

1,9-Nonanediamine, also known as nonamethylenediamine, is a linear aliphatic diamine. It serves as a versatile building block in organic synthesis, finding applications in various fields, including the development of novel therapeutic agents and advanced materials.

Identifier	Value
CAS Number	646-24-2
Molecular Formula	C ₉ H ₂₂ N ₂
Molecular Weight	158.28 g/mol
Synonyms	Nonamethylenediamine, 1,9-Diaminononane

Physicochemical Properties

Property	Value	Source
Appearance	White to slightly yellow low melting solid	[1]
Boiling Point	258-259 °C at 756 mmHg	[2]
Melting Point	35-37 °C	[2]
Water Solubility	Soluble	[1]

Applications in Research and Drug Development

1,9-**Nonanediamine** and its derivatives are subjects of interest in medicinal chemistry due to their potential biological activities. The long, flexible nine-carbon chain provides a scaffold that can be readily modified to interact with various biological targets.

Antitubercular Activity

Derivatives of long-chain diamines, including structures related to 1,9-**nonanediamine**, have been investigated for their potential as antitubercular agents. The lipophilic nature of the alkyl chain can facilitate penetration into the mycobacterial cell wall.

Enzyme Inhibition

The diamine functional groups can interact with the active sites of enzymes, making them potential candidates for the development of enzyme inhibitors. The distance between the two amino groups, dictated by the nonane chain, is a critical parameter for target specificity. While direct studies on 1,9-**nonanediamine** are limited, related diamine derivatives have been shown to inhibit various enzymes, including deoxyhypusine synthase and amine oxidases.[3][4]

Polyamine Transport and Drug Delivery

As a diamine, 1,9-**nonanediamine** is structurally related to endogenous polyamines like putrescine and spermidine. This structural similarity suggests that it or its derivatives could potentially be recognized and transported into cells via the polyamine transport system.[5][6][7] This transport mechanism is often upregulated in cancer cells, presenting a potential strategy for targeted drug delivery. The diamine could act as a carrier for cytotoxic agents, concentrating them in tumor cells.

Experimental Protocols

General Protocol for the Synthesis of N,N'-disubstituted 1,9-Nonanediamine Derivatives

This protocol outlines a general procedure for the synthesis of N,N'-disubstituted analogs of **1,9-nonanediamine**, which can be adapted for the creation of compound libraries for biological screening.

Materials:

- **1,9-Nonanediamine**
- Aldehyde or ketone of interest (2.2 equivalents)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (2.5 equivalents)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

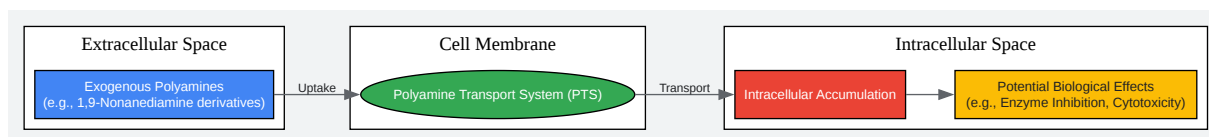
- Dissolve **1,9-nonanediamine** (1 equivalent) in dichloromethane.
- Add the aldehyde or ketone (2.2 equivalents) to the solution and stir at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise over 15 minutes.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired N,N'-disubstituted 1,9-**nonanediamine** derivative.

Note: This is a general protocol and may require optimization based on the specific substrate used.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by 1,9-**nonanediamine** are not yet extensively elucidated in the literature, its structural similarity to natural polyamines suggests potential interactions with the polyamine metabolic and transport pathways. The following diagram illustrates the general polyamine transport system, which could be a potential route for cellular uptake of 1,9-**nonanediamine** and its derivatives.



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Diagram of the potential cellular uptake of 1,9-**nonanediamine** derivatives.

Conclusion

1,9-**Nonanediamine** represents a valuable and versatile chemical scaffold for the development of novel molecules with potential therapeutic applications. Its straightforward synthesis and the

ability to easily introduce diverse functionalities at its terminal amino groups make it an attractive starting point for medicinal chemistry campaigns. Further research into the biological activities of its derivatives, particularly in the areas of infectious diseases and oncology, is warranted to fully explore its therapeutic potential. The exploration of its interaction with the polyamine transport system could provide a pathway for targeted drug delivery, enhancing efficacy and reducing off-target effects.

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